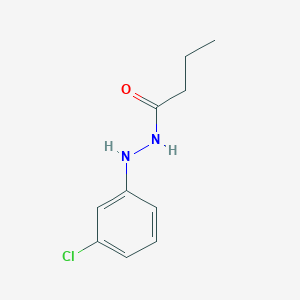

N'-(3-chlorophenyl)butanohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N'-(3-chlorophenyl)butanohydrazide and related derivatives typically involves multi-step chemical processes. A notable example includes the conversion of 3-chlorobenzoic acid to its corresponding hydrazide derivatives through intermediate formations, such as ethyl 3-chlorobenzoate and 3-chlorobenzohydrazide, followed by further chemical modifications to achieve the desired compound (Rehman, Rasool, Abbasi, & Siddiqui, 2016).

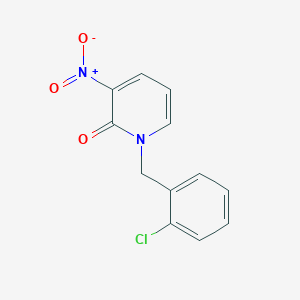

Molecular Structure Analysis

The molecular structure of N'-(3-chlorophenyl)butanohydrazide derivatives has been extensively studied through techniques like X-ray crystallography. These studies reveal intricate details about the molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. Such detailed structural insights are crucial for understanding the compound's chemical behavior and reactivity (Eryılmaz, Gul, Inkaya, İdil, & Özdemir, 2016).

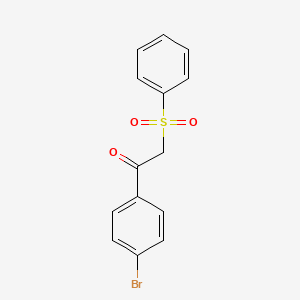

Chemical Reactions and Properties

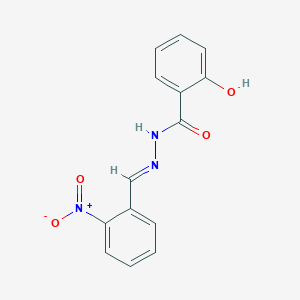

N'-(3-chlorophenyl)butanohydrazide and its derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. These compounds exhibit reactivity patterns that include the formation of Schiff bases through the reaction with aryl aldehydes, showcasing their potential as intermediates in organic synthesis (Rehman et al., 2016).

Physical Properties Analysis

The physical properties of N'-(3-chlorophenyl)butanohydrazide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography has been pivotal in elucidating these properties, revealing how molecular packing and intermolecular interactions within the crystal lattice affect the compound's physical state and stability.

Chemical Properties Analysis

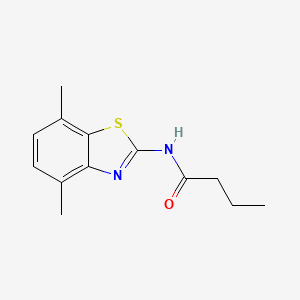

The chemical properties of these compounds, including their reactivity towards various reagents, ability to form complexes with metals, and potential biological activities, are areas of active research. Studies have highlighted their fungicidal, antibacterial, and potential inhibitory activities against specific enzymes, underscoring the importance of understanding their chemical behavior for applications in medicinal chemistry and biochemistry (Wang et al., 2013).

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to N'-(3-chlorophenyl)butanohydrazide have been synthesized and characterized for their crystal structures and biological activities. For example, a compound synthesized and characterized by Wang et al. (2013) showed fungicidal and antivirus activities, indicating the potential of N'-(3-chlorophenyl)butanohydrazide derivatives in agricultural and medicinal chemistry applications (Wang et al., 2013).

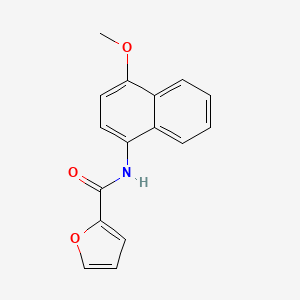

Antimicrobial and Cytotoxic Activities

Derivatives of compounds related to N'-(3-chlorophenyl)butanohydrazide have been evaluated for their antimicrobial and cytotoxic activities. For instance, Hussein et al. (2015) synthesized novel bipyridine carbonitriles with incorporated pyrazole and/or triazole moieties, starting from a related compound, and found them to exhibit excellent antimicrobial activities against certain bacterial strains and fungi, as well as cytotoxic activity against human tumor liver cancer cell lines (Hussein et al., 2015).

Antioxidant Potential

Compounds structurally similar to N'-(3-chlorophenyl)butanohydrazide have been synthesized and evaluated for their antioxidant activities. Shakir et al. (2014) reported the synthesis of new oxadiazoles bearing antioxidant moieties, demonstrating the potential of N'-(3-chlorophenyl)butanohydrazide derivatives in developing antioxidant agents (Shakir et al., 2014).

Environmental Remediation

Related research indicates the potential use of chlorophenyl derivatives in environmental remediation, such as in the biodegradation of chlorophenols, which are toxic environmental pollutants. Olaniran and Igbinosa (2011) discussed the microbial degradation of chlorophenols, suggesting that derivatives of N'-(3-chlorophenyl)butanohydrazide could play a role in bioremediation processes (Olaniran & Igbinosa, 2011).

properties

IUPAC Name |

N'-(3-chlorophenyl)butanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-4-10(14)13-12-9-6-3-5-8(11)7-9/h3,5-7,12H,2,4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWIMBQIXQDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-Chlorophenyl)butanohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-pyrimidinyl}benzenesulfonamide dihydrochloride](/img/structure/B5509669.png)

![8-(2-furoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509676.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)

![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![methyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5509747.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)